3-bromo-5-nitro-3H-pyridin-2-one
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Overview
Description
3-Bromo-5-nitro-3H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C5H3BrN2O3. It is a derivative of pyridine, featuring both bromine and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-nitro-3H-pyridin-2-one typically involves the bromination of 5-nitro-2-pyridone. One common method includes the reaction of 5-nitro-2-pyridone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinones.
Reduction: Formation of 3-bromo-5-amino-3H-pyridin-2-one.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
3-Bromo-5-nitro-3H-pyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-nitro-3H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but with a hydroxyl group instead of a keto group.
3-Bromo-5-nitropyridine: Lacks the keto group present in 3-bromo-5-nitro-3H-pyridin-2-one.
3-Bromo-2-hydroxy-5-nitropyridine: Similar structure but with a hydroxyl group at a different position
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups on the pyridinone ring, which imparts distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H3BrN2O3 |
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Molecular Weight |
218.99 g/mol |
IUPAC Name |
3-bromo-5-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2,4H |
InChI Key |
SRZUAAADKSVPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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